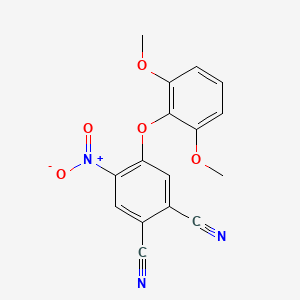
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile, also known as DNP, is a chemical compound that has been widely used in scientific research applications. It is a yellow crystalline powder that is soluble in organic solvents and is known for its ability to uncouple oxidative phosphorylation in mitochondria. This property has made DNP a valuable tool in the study of energy metabolism and has contributed to its potential as a therapeutic agent. In
Mecanismo De Acción
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile uncouples oxidative phosphorylation in mitochondria by disrupting the proton gradient across the inner mitochondrial membrane. This leads to an increase in metabolic rate and heat production, which can be measured by changes in oxygen consumption and heat production. The uncoupling of oxidative phosphorylation also leads to an increase in reactive oxygen species (ROS) production, which can cause oxidative stress and damage to cellular components.
Biochemical and Physiological Effects:
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been shown to increase metabolic rate and heat production in cells and animals. It has also been shown to increase oxygen consumption and decrease ATP production in mitochondria. The increase in ROS production caused by 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile can lead to oxidative stress and damage to cellular components. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been shown to have potential as a therapeutic agent for obesity and metabolic disorders by increasing energy expenditure and promoting weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation and increase metabolic rate. However, it also has several limitations, including its potential to cause oxidative stress and damage to cellular components. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile is toxic at high doses and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile, including its potential as a therapeutic agent for obesity and metabolic disorders. Additionally, further research is needed to understand the mechanisms of action of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile and its effects on cellular metabolism and aging. Finally, research is needed to develop safer and more effective compounds that can uncouple oxidative phosphorylation and increase metabolic rate without causing oxidative stress and damage to cellular components.
In conclusion, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile is a valuable tool in scientific research, with its ability to uncouple oxidative phosphorylation and increase metabolic rate. However, it also has limitations and potential risks, and further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile involves the reaction of 4,5-dicyano-1,2-benzoquinone with 2,6-dimethoxyphenol in the presence of a base. The reaction produces 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile as a yellow crystalline powder with a high purity. The synthesis of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been well-established, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been widely used in scientific research to study the mechanism of energy metabolism in cells. It uncouples oxidative phosphorylation in mitochondria, which leads to an increase in metabolic rate and heat production. This property has been used to study the effects of 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile on energy metabolism and its potential as a therapeutic agent for obesity and metabolic disorders. Additionally, 4-(2,6-dimethoxyphenoxy)-5-nitrophthalonitrile has been used to study the effects of oxidative stress on cells and the role of mitochondria in cellular aging.
Propiedades
IUPAC Name |
4-(2,6-dimethoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c1-22-13-4-3-5-14(23-2)16(13)24-15-7-11(9-18)10(8-17)6-12(15)19(20)21/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPJPWRSJUVAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)
![1-[2-({[(3-methyl-3-oxetanyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128775.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)

![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)
![diethyl {amino[2-(2,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6128831.png)

![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B6128860.png)